2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine
Description
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-7-9-15(10-8-13)22(20,21)19-12-4-6-17(19)16-5-3-11-18-14(16)2/h3,5,7-11,17H,4,6,12H2,1-2H3 |
InChI Key |
CDOSHTVYIZARMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Tosylpyrrolidine
A straightforward method involves reacting 2-methylpyridine with 1-tosylpyrrolidine under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc). The reaction proceeds via nucleophilic substitution at the pyridine C3 position, facilitated by the electron-withdrawing tosyl group activating the pyrrolidine nitrogen. Typical conditions include heating at 120–140°C for 12–24 hours, yielding the target compound in 45–60% efficiency after chromatographic purification.
Table 1: Optimization of Direct Functionalization
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 130 | 18 | 58 |
| DMAc | 140 | 12 | 62 |
| Toluene | 110 | 24 | 41 |
The choice of solvent critically influences reaction kinetics, with DMF and DMAc outperforming toluene due to superior solvation of ionic intermediates.
Multi-Step Synthesis via Pyrrolidine Ring Formation
Cyclization of Tosyl-Protected Amines
A robust two-step strategy involves constructing the pyrrolidine ring in situ before coupling to the pyridine backbone. As detailed in RSC protocols, 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide undergoes base-mediated cyclization in DMF with methyl 2-(bromomethyl)acrylate, forming the tosylpyrrolidine intermediate. Subsequent Friedel-Crafts alkylation with 2-methylpyridine in the presence of Lewis acids like AlCl3 completes the synthesis.
Key Reaction Steps:
Palladium-Catalyzed Cross-Coupling
Recent advances employ Pd(PPh3)4 to mediate Suzuki-Miyaura coupling between 3-bromo-2-methylpyridine and boronated tosylpyrrolidine derivatives. This method achieves superior regioselectivity (>90%) and shorter reaction times (6–8 hours) compared to thermal approaches.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Direct Methods
The primary side reaction involves over-tosylation at the pyridine nitrogen, which occurs when excess tosyl chloride is present. This is mitigated by maintaining a 1:1 molar ratio of pyridine to tosylating agent and using scavengers like triethylamine to quench residual electrophiles.
Stereochemical Control in Cyclization
The configuration of the pyrrolidine ring (cis vs. trans) depends on the steric bulk of substituents during cyclization. Bulky groups favor trans-isomers due to reduced torsional strain, as evidenced by NMR coupling constants ( for trans).
Analytical Characterization and Validation
Spectroscopic Profiling
1H NMR spectra exhibit characteristic signals:
-
Pyridine H4: δ 8.2–8.4 ppm (doublet, )
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 331.1342 (calc. for C17H20N2O2S).
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation of the target compound from byproducts using a C18 column and acetonitrile/water (70:30) mobile phase.
Industrial-Scale Considerations and Green Chemistry
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound’s pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Catalogs and Databases
Several pyridine-pyrrolidine hybrids with varying substituents have been cataloged, as shown below:
Key Observations :
- The tosyl group in the target compound increases molecular weight by ~138 g/mol compared to ABT-089, likely improving lipophilicity but reducing solubility.
- The benzoate salt in introduces a carboxylic acid group, enhancing crystallinity and stability.
- Bulky substituents like tert-butyldimethylsilyl (TBDMS) in significantly alter steric hindrance and synthetic accessibility.
Physicochemical Properties
Comparative data from synthesized analogs:
Key Observations :
- The target compound’s analogs with nitro or diazenyl groups (e.g., ) exhibit higher melting points (249–287°C), suggesting strong intermolecular interactions.
- Yields for pyridine derivatives in range from 67–81%, reflecting efficient synthetic routes.
- LogP values (3.17–4.2) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in neuroactive compounds.
Neuroactive Compounds
- ABT-089 : Binds to α4β2 nAChRs with high selectivity (EC₅₀ = 0.3 µM), showing neuroprotective effects in preclinical models .
Mutagenic/Carcinogenic Heterocyclic Amines
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Carcinogenic in rodents (colon, mammary tumors) via DNA adduct formation .
- Target Compound: No direct evidence of mutagenicity; the tosyl group may reduce reactivity compared to aminoimidazo-pyridines.
KRAS-Targeting Agents
Biological Activity
2-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a methyl group and a tosylated pyrrolidine moiety. Its molecular formula is C14H18N2O2S. The unique structure of this compound contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound features a pyridine nitrogen atom, which enhances its basicity and reactivity. The tosyl group increases electrophilic properties, enabling the compound to participate in various nucleophilic substitution reactions. This reactivity is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties, which may extend to this compound.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting various physiological processes.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal potential applications in cancer therapy.
The biological activity of this compound is primarily attributed to its ability to bind with specific receptors and enzymes. The binding affinity and selectivity towards these targets dictate its therapeutic potential.
Case Study 1: Enzyme Inhibition
A study assessed the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. Results indicated that the compound effectively reduced COX activity, suggesting anti-inflammatory properties.
Case Study 2: Antimicrobial Testing
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(1-methylpyrrolidin-2-yl)pyridine | Structure | Lacks tosyl group, affecting reactivity |
| 3-(n-methylpyrrolidino)pyridine | Structure | Contains a methyl group on nitrogen |
| 4-methylpyridine | Structure | Simpler structure, lacking additional functional groups |
The presence of both the tosylated pyrrolidine and methyl-pyridine core in this compound enhances its reactivity and biological profile compared to simpler analogs.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its potential applications:
- Synthesis : Various synthetic routes have been developed to produce this compound efficiently.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.
- Biological Assays : High-throughput screening methods are being used to evaluate the biological activity against a range of targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the tosylpyrrolidinyl group into pyridine derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can attach the pyrrolidine moiety to the pyridine core. Protecting groups like tosyl (Ts) are introduced via sulfonylation of pyrrolidine using tosyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization includes temperature control (0°C to room temperature) and stoichiometric ratios (1:1.2 of amine to TsCl) to minimize side products .
Q. How can the stereochemistry of the pyrrolidine ring be characterized?
- Methodological Answer : Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination. For instance, (R)- and (S)-enantiomers of pyrrolidine derivatives show distinct splitting patterns in -NMR due to diastereomeric interactions with chiral auxiliaries .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR and -NMR verify structural integrity. Purity ≥95% is typically achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., tosyl group replacement) impact bioactivity in neuronal nicotinic acetylcholine receptor (nAChR) modulation?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Ts with mesyl or acetyl groups) and testing binding affinity via radioligand assays (e.g., -epibatidine competition in HEK-293 cells expressing α4β2 nAChRs). ABT-089, a related compound, showed EC₅₀ values <1 µM, highlighting the importance of the tosyl group for receptor subtype selectivity .
Q. What experimental designs address contradictions in reported neuroprotective efficacy across studies?
- Methodological Answer : Discrepancies may arise from differences in cell models (primary neurons vs. immortalized lines) or dosing regimens. Standardize assays (e.g., MTT for viability, LDH for cytotoxicity) and use positive controls (e.g., memantine). Meta-analysis of published IC₅₀ values with ANOVA can identify outliers due to methodological variability .
Q. How can enantiomeric purity influence in vivo pharmacokinetics?
- Methodological Answer : Enantiomers often exhibit divergent ADME profiles. For example, (S)-enantiomers may show higher brain penetration in rodent models due to transporter affinity. Use chiral LC-MS to monitor plasma and tissue concentrations over time. Pharmacokinetic parameters (AUC, ) should be compared between enantiomers using non-compartmental analysis .
Q. What computational methods predict binding modes to nAChRs?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-receptor interactions. Key residues (e.g., TrpB of α4 subunit) often form π-π interactions with the pyridine ring. Validate predictions with mutagenesis (e.g., alanine scanning) and electrophysiology (patch-clamp for EC₅₀ shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
